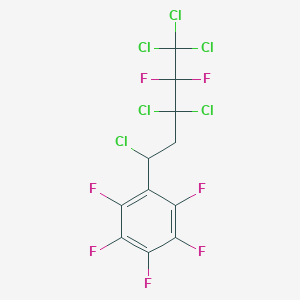
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene is a complex organic compound characterized by the presence of multiple fluorine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene typically involves multi-step organic reactions. The starting materials often include pentafluorobenzene derivatives and hexachloropentyl compounds. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the halogenation and fluorination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may lead to the formation of substituted benzene derivatives, while oxidation may produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
- Pentafluorophenyl isothiocyanate
Uniqueness
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene is unique due to its specific combination of fluorine and chlorine atoms, which impart distinct chemical properties. These properties include high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
112147-90-7 |
|---|---|
Fórmula molecular |
C11H3Cl6F7 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene |
InChI |
InChI=1S/C11H3Cl6F7/c12-2(1-9(13,14)10(23,24)11(15,16)17)3-4(18)6(20)8(22)7(21)5(3)19/h2H,1H2 |
Clave InChI |
GYMBJMGXDOLRDL-UHFFFAOYSA-N |
SMILES canónico |
C(C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl)C(C(C(Cl)(Cl)Cl)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
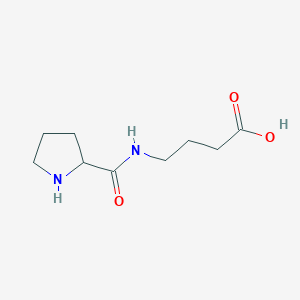
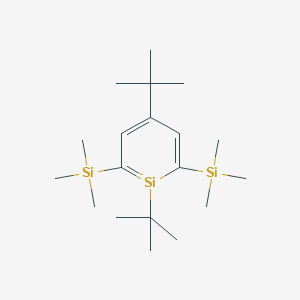
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
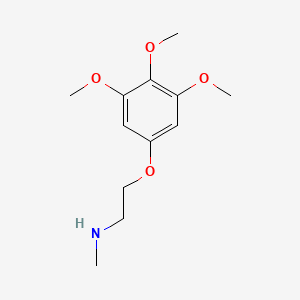
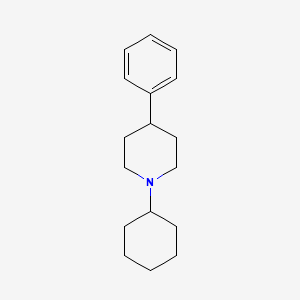
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

